molecular formula C10H17F3N2O2 B13966350 (R)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate

(R)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate

Cat. No.: B13966350
M. Wt: 254.25 g/mol
InChI Key: WKYQXYCLSGSWCJ-SSDOTTSWSA-N
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Description

®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chiral compound that features a pyrrolidine ring, a trifluoromethyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate may involve scalable methods such as continuous flow synthesis, which allows for efficient and controlled production of the compound.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate moiety to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrrolidine ring provides structural rigidity, which is crucial for binding to target proteins. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. The chiral nature of the compound also allows for enantioselective interactions with biological targets, enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3/t7-/m1/s1

InChI Key

WKYQXYCLSGSWCJ-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCNC1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F

Origin of Product

United States

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